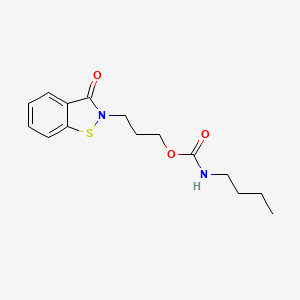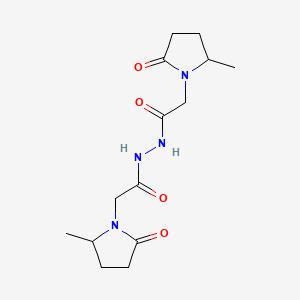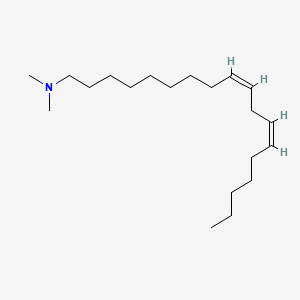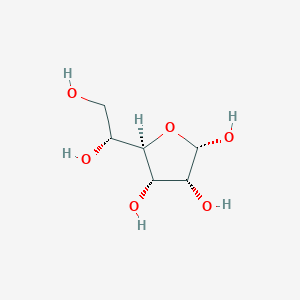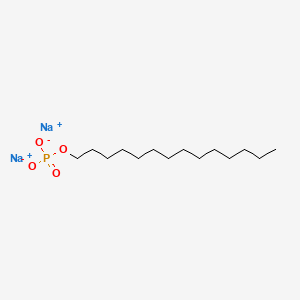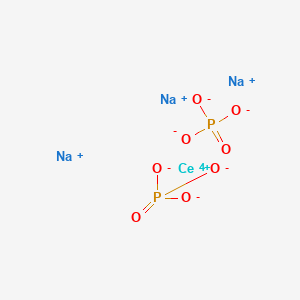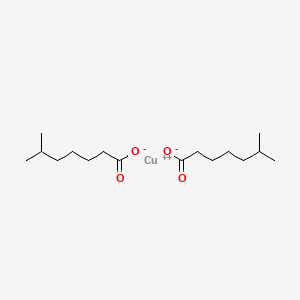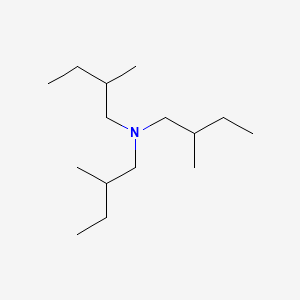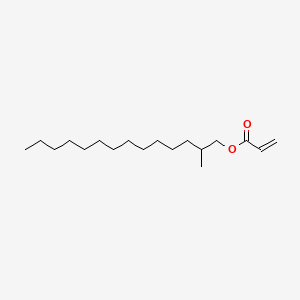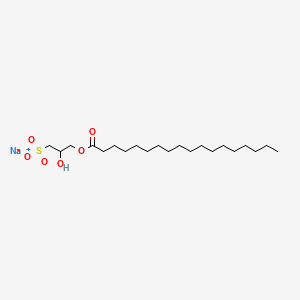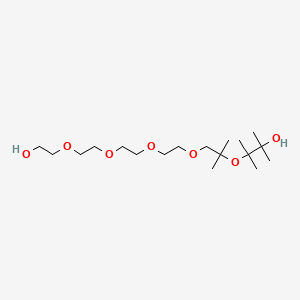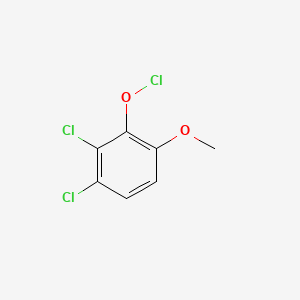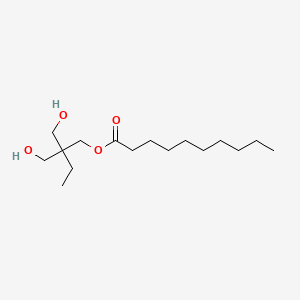
2,2-Bis(hydroxymethyl)butyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)butyl decanoate is an organic compound with the molecular formula C16H32O4. It is also known as decanoic acid 2,2-bis(hydroxymethyl)butyl ester. This compound is a type of ester, which is formed by the reaction of an alcohol with an acid. It is used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Bis(hydroxymethyl)butyl decanoate can be synthesized through the esterification reaction between decanoic acid and 2,2-bis(hydroxymethyl)butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure ester. The industrial process is designed to maximize yield and minimize the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(hydroxymethyl)butyl decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Bis(hydroxymethyl)butyl decanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce various ester derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a substrate in enzymatic reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters with various pharmaceutical compounds.
Industry: It is used in the production of lubricants, plasticizers, and surfactants .
Mécanisme D'action
The mechanism by which 2,2-bis(hydroxymethyl)butyl decanoate exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s ability to form stable esters makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylolpropane decanoate: Similar in structure but with different ester groups.
2,2-Bis(hydroxymethyl)propionic acid: A related compound with similar chemical properties but different applications
Uniqueness
2,2-Bis(hydroxymethyl)butyl decanoate is unique due to its specific ester structure, which provides distinct chemical and physical properties. Its ability to form stable esters with various compounds makes it valuable in industrial and pharmaceutical applications .
Propriétés
Numéro CAS |
64131-19-7 |
|---|---|
Formule moléculaire |
C16H32O4 |
Poids moléculaire |
288.42 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)butyl decanoate |
InChI |
InChI=1S/C16H32O4/c1-3-5-6-7-8-9-10-11-15(19)20-14-16(4-2,12-17)13-18/h17-18H,3-14H2,1-2H3 |
Clé InChI |
WRVVCBZDSPNHLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCC(CC)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


